molecular formula C8H12F2O B13586901 2-(4,4-Difluorocyclohexyl)oxirane

2-(4,4-Difluorocyclohexyl)oxirane

Cat. No.: B13586901
M. Wt: 162.18 g/mol
InChI Key: NSGWLRAOBVRYON-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiranes, including 2-(4,4-Difluorocyclohexyl)oxirane, can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation processes using peracids or other oxidants. The reaction conditions are optimized to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)oxirane involves its reactivity with various nucleophiles, leading to ring-opening reactions. The compound can form hydrogen-bonded complexes with acids and bases, facilitating its reactivity. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to functional modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Difluorocyclohexyl)oxirane is unique due to its specific fluorinated cyclohexyl group, which imparts distinct reactivity and selectivity compared to other oxiranes. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)oxirane

InChI

InChI=1S/C8H12F2O/c9-8(10)3-1-6(2-4-8)7-5-11-7/h6-7H,1-5H2

InChI Key

NSGWLRAOBVRYON-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2CO2)(F)F

Origin of Product

United States

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